molecular formula C10H4Cl2F7NO B14166914 N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 121806-66-4

N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B14166914
CAS No.: 121806-66-4
M. Wt: 358.04 g/mol
InChI Key: YUHXASFWTDOVGE-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of both chlorinated and fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2,4-dichloroaniline with heptafluorobutyric anhydride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The aromatic ring can be oxidized under strong oxidative conditions, such as with potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium can be used for the oxidation of the aromatic ring.

Major Products Formed

    Substitution: Products may include substituted derivatives where the chlorine atoms are replaced by nucleophiles.

    Reduction: The major product is the corresponding amine.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones, depending on the reaction conditions.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex fluorinated and chlorinated organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-nitrobenzamide
  • N-(2,4-dichlorophenyl)-2-chloroacetamide
  • N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutyramide

Uniqueness

N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the combination of its chlorinated and fluorinated aromatic rings, which confer distinct chemical properties. These properties include increased stability, resistance to metabolic degradation, and enhanced binding affinity to molecular targets. This makes the compound particularly valuable in applications requiring high chemical stability and specificity.

Properties

CAS No.

121806-66-4

Molecular Formula

C10H4Cl2F7NO

Molecular Weight

358.04 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C10H4Cl2F7NO/c11-4-1-2-6(5(12)3-4)20-7(21)8(13,14)9(15,16)10(17,18)19/h1-3H,(H,20,21)

InChI Key

YUHXASFWTDOVGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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